Cas no 2104559-16-0 (methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate)

methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate
- 2104559-16-0
- EN300-1764114
-
- インチ: 1S/C11H15NO3/c1-7-3-4-10(13)8(5-7)9(6-12)11(14)15-2/h3-5,9,13H,6,12H2,1-2H3
- InChIKey: DJIGFGAHPIPYDV-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(CN)C1C(=CC=C(C)C=1)O)=O
計算された属性
- せいみつぶんしりょう: 209.10519334g/mol
- どういたいしつりょう: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 72.6Ų
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764114-5.0g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 5g |
$3065.0 | 2023-06-03 | ||
Enamine | EN300-1764114-0.5g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 0.5g |
$1014.0 | 2023-09-20 | ||
Enamine | EN300-1764114-2.5g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 2.5g |
$2071.0 | 2023-09-20 | ||
Enamine | EN300-1764114-0.05g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 0.05g |
$888.0 | 2023-09-20 | ||
Enamine | EN300-1764114-10.0g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 10g |
$4545.0 | 2023-06-03 | ||
Enamine | EN300-1764114-10g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 10g |
$4545.0 | 2023-09-20 | ||
Enamine | EN300-1764114-1g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 1g |
$1057.0 | 2023-09-20 | ||
Enamine | EN300-1764114-5g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 5g |
$3065.0 | 2023-09-20 | ||
Enamine | EN300-1764114-0.1g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 0.1g |
$930.0 | 2023-09-20 | ||
Enamine | EN300-1764114-1.0g |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate |
2104559-16-0 | 1g |
$1057.0 | 2023-06-03 |
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoateに関する追加情報
Methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate (CAS No. 2104559-16-0): A Comprehensive Overview
Methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate, identified by its CAS number 2104559-16-0, is a compound of significant interest in the field of chemical and biomedical research. This compound, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and molecular biology. The detailed exploration of its chemical properties, biological activities, and emerging research applications will provide a comprehensive understanding of its value in modern science.
The molecular structure of methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate consists of a propanoate ester moiety linked to an aromatic ring substituted with both hydroxyl and methyl groups. This specific arrangement contributes to its diverse interactions with biological targets, making it a promising candidate for further investigation. The presence of the amino group further enhances its reactivity, allowing for various chemical modifications that can tailor its properties for specific applications.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate make it an attractive scaffold for designing molecules that can interact with enzymes and receptors in a targeted manner. For instance, studies have shown that similar aromatic compounds can act as inhibitors or activators of key signaling pathways, thereby influencing cellular processes.
One of the most compelling aspects of this compound is its potential role in drug development. Researchers have been exploring its interactions with various enzymes and proteins, aiming to identify new therapeutic targets. The hydroxyl and methyl groups on the aromatic ring contribute to its ability to form hydrogen bonds and other non-covalent interactions, which are crucial for binding to biological targets. These interactions can be fine-tuned through structural modifications, leading to the development of more effective drugs.
The synthesis of methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate presents both challenges and opportunities for chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound in larger quantities, facilitating further research into its biological activities. Techniques such as solid-phase synthesis and flow chemistry have been particularly useful in optimizing the production process.
Evaluation of the biological activity of methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate has revealed several promising properties. In vitro studies have indicated that it can inhibit the activity of certain enzymes involved in cancer progression. Additionally, preliminary data suggest that it may have anti-inflammatory effects by modulating cytokine production. These findings underscore the potential of this compound as a lead molecule for drug development.
The pharmacokinetic properties of methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate are also an area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining its suitability as a drug candidate. Studies using computational models and experimental methods have provided valuable insights into these processes. This information is essential for optimizing dosing regimens and minimizing potential side effects.
The future direction of research on methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate is likely to focus on expanding its therapeutic applications. Researchers are exploring ways to enhance its bioavailability and target specificity through structural modifications. Additionally, studies are being conducted to understand how it interacts with complex biological systems at the molecular level. These efforts will contribute to the development of more effective treatments for various diseases.
In conclusion, methyl 3-amino-2-(2-hydroxy-5-methylphenyl)propanoate (CAS No. 2104559-16-0) is a compound with significant potential in the fields of chemical biology and drug discovery. Its unique structure and diverse biological activities make it a valuable tool for researchers seeking to develop new therapeutic strategies. As our understanding of its properties continues to grow, so too will its applications in medicine and biotechnology.
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